![molecular formula C16H22ClN3O B3025792 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol](/img/structure/B3025792.png)
2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol
Overview
Description
Desethyl Hydroxychloroquine-d4 is a deuterated form of desethyl hydroxychloroquine, which is an active metabolite of hydroxychloroquine. This compound is primarily used as an internal standard for the quantification of desethyl hydroxychloroquine in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling (d4) helps in distinguishing it from non-labeled compounds during analysis.
Mechanism of Action
Target of Action
The primary targets of 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol are toll-like receptors (TLRs) , specifically TLR7 and TLR9. These receptors play crucial roles in the immune system by recognizing pathogen-associated molecular patterns (PAMPs) and initiating immune responses .
Mode of Action
This compound interacts with TLR7 and TLR9, inhibiting their ability to recognize and respond to PAMPs. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and interferons, which are critical in the immune response . By dampening these signals, the compound exerts its immunosuppressive and anti-inflammatory effects.
Biochemical Pathways
The inhibition of TLR7 and TLR9 affects several downstream pathways, including the NF-κB pathway and the IRF pathway . These pathways are responsible for the transcription of genes involved in inflammation and immune responses. The suppression of these pathways results in decreased expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β .
Pharmacokinetics
The compound exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
Biochemical Analysis
Biochemical Properties
2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it inhibits heme polymerase, an enzyme critical for the survival of the malaria parasite, Plasmodium falciparum . Additionally, it modulates the activity of Toll-like receptors (TLR7 and TLR9), which are essential for the immune response . These interactions highlight the compound’s multifaceted role in biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the production of pro-inflammatory cytokines such as IL-6, IL-17A, and IL-22 in peripheral blood mononuclear cells . This inhibition is crucial for its anti-inflammatory effects. Furthermore, the compound affects autophagy by inhibiting the accumulation of sequestosome-1 (SQSTM1) puncta in mouse embryonic fibroblasts .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to heme, preventing its polymerization, which is toxic to the malaria parasite . Additionally, it modulates the activity of Toll-like receptors, thereby influencing the immune response . The compound also affects gene expression by inhibiting the production of pro-inflammatory cytokines and modulating autophagy-related genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied extensively in laboratory settings. Over time, the compound maintains its stability under standard storage conditions . Long-term studies have shown that it continues to exert its effects on cellular functions, including the inhibition of cytokine production and modulation of autophagy, even after prolonged exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, the compound effectively inhibits the malaria parasite and modulates the immune response without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and retinal toxicity have been observed . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes dealkylation and oxidation . The compound interacts with cytochrome P450 enzymes, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in lysosomes, where it exerts its effects on autophagy and cytokine production . This localization is critical for its therapeutic actions.
Subcellular Localization
The subcellular localization of this compound is primarily within lysosomes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these organelles . Within lysosomes, the compound modulates autophagy and cytokine production, contributing to its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desethyl Hydroxychloroquine-d4 is synthesized through the desethylation of hydroxychloroquine. The process involves the use of cytochrome P450 (CYP) isoforms, including CYP2D6, CYP3A4, CYP3A5, and CYP2C8 . The reaction conditions typically involve the use of deuterated reagents to introduce the deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of Desethyl Hydroxychloroquine-d4 involves large-scale synthesis using similar desethylation processes. The production is carried out under controlled conditions to ensure high purity and yield. The compound is then purified and formulated as a solid for use in analytical applications .
Chemical Reactions Analysis
Types of Reactions
Desethyl Hydroxychloroquine-d4 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce deuterated analogs with reduced functional groups .
Scientific Research Applications
Desethyl Hydroxychloroquine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of desethyl hydroxychloroquine
Biology: Studied for its metabolic pathways and interactions with biological systems.
Comparison with Similar Compounds
Desethyl Hydroxychloroquine-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hydroxychloroquine: The parent compound from which desethyl hydroxychloroquine is derived.
Desethyl Hydroxychloroquine: The non-deuterated form of the compound.
Bisdesethylchloroquine: Another metabolite of hydroxychloroquine, which undergoes further desethylation.
Desethyl Hydroxychloroquine-d4 is particularly valuable in analytical applications due to its stability and distinguishable mass, making it an essential tool for accurate quantification and analysis .
Properties
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]-1,1,2,2-tetradeuterioethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/i9D2,10D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFICNUNWUREFDP-YQUBHJMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-](/img/structure/B3025709.png)
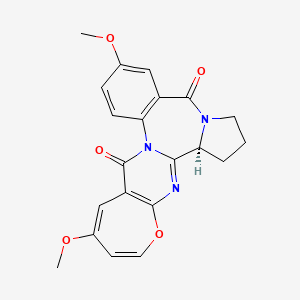
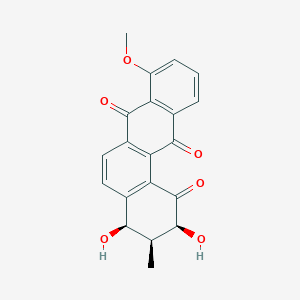

![5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025717.png)
![8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3025718.png)
![N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B3025720.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3025721.png)
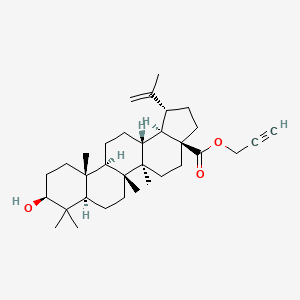

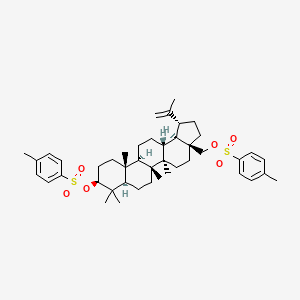
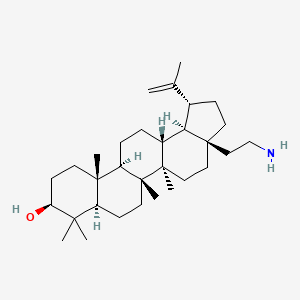
![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol](/img/structure/B3025730.png)
![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)
